4-tert-Butyl-N-hydroxyaniline
Description
Properties
CAS No. |
13252-73-8 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-4-6-9(11-12)7-5-8/h4-7,11-12H,1-3H3 |
InChI Key |
MWGAXCKOSVIITB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NO |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NO |
Synonyms |
Benzenamine, 4-(1,1-dimethylethyl)-N-hydroxy- |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butyl N Hydroxyaniline and Analogous Systems
Precursor Synthesis and Strategic Functionalization
The foundation for synthesizing 4-tert-Butyl-N-hydroxyaniline lies in the preparation and derivatization of appropriate precursors. The most common starting material is 4-tert-butylaniline (B146146) or its nitro analogue, 4-tert-butylnitrobenzene.
Derivatization of Substituted Anilines
The derivatization of anilines is a fundamental step in many synthetic pathways. Primary and secondary aromatic amines can undergo a variety of reactions, including alkylation and acylation, which modify the reactivity of the amino group and the aromatic ring.
N-Alkylation: This process involves the reaction of an aniline (B41778) with an alkyl halide. It typically proceeds via nucleophilic substitution, where the amine acts as the nucleophile. This can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts.
N-Acylation: Aromatic amines react with acid chlorides, anhydrides, or esters to form amides. This reaction, known as acylation, is a nucleophilic substitution where a hydrogen atom of the amino group is replaced by an acyl group (R-C=O). The reaction is often carried out in the presence of a base like pyridine to neutralize the formed acid and drive the reaction to completion. Acylation can also serve as a method for introducing a protecting group. For instance, 3-chloroaniline can be protected with di-tert-butyl dicarbonate (Boc) before further functionalization. gsconlinepress.com
These derivatization reactions are crucial for introducing functionalities that can later be converted to the N-hydroxy group or for protecting the amine during other synthetic steps.
Introduction of the N-Hydroxy Moiety via Advanced Reagents
The direct conversion of an amino group or the reduction of a nitro group are the primary strategies for introducing the N-hydroxy functionality.
One of the most common laboratory methods for preparing N-hydroxyanilines is the partial reduction of the corresponding nitroarenes. For example, 4-tert-butylnitrobenzene can be reduced to this compound. This selective reduction can be achieved using various reagents. A classic method involves the use of zinc dust in the presence of a weak acid.
A newer approach involves base-mediated cyclization of specific precursors. For instance, N-hydroxyindoles can be synthesized from alkyl 2-(2-nitroaryl)-2-butenoates using sodium tert-pentoxide. nih.gov While this applies to indole synthesis, the underlying principle of using a strong base to facilitate the formation of an N-hydroxy group from a nitro-precursor is a relevant advanced strategy.
Catalytic Approaches in N-Hydroxylation and Aromatic Functionalization
Catalysis offers efficient and selective routes for both N-hydroxylation and the functionalization of the aromatic ring. Catalytic hydrogenation is a prominent method for the reduction of nitro compounds.
The selective reduction of a nitro group to a hydroxylamine (B1172632) without further reduction to the amine is a significant challenge. Various catalytic systems have been developed to achieve this:
Palladium-Carbon (Pd/C): This is a widely used catalyst for hydrogenation reactions. Under controlled conditions of temperature, pressure, and reaction time, Pd/C can selectively reduce nitroarenes to N-arylhydroxylamines.
Platinum (Pt) Catalysts: Platinum-based catalysts are also effective for this transformation.
Raney Nickel (Ra-Ni): This catalyst is another option for the reduction of nitro groups.
The general procedure for synthesizing 4-tert-butylaniline from the corresponding nitro compound involves stirring the nitro aryl compound in ethanol under a hydrogen atmosphere in the presence of a catalyst. chemicalbook.com A similar, but more controlled, process can be used to stop the reduction at the hydroxylamine stage.
Recent advancements have also explored copper-catalyzed methods for synthesizing hindered anilines, demonstrating the utility of transition metals in forming sterically demanding C-N bonds under mild conditions. nih.gov
| Catalyst System | Precursor | Product | Key Features |
| Zinc Dust / Weak Acid | Nitroarenes | N-Arylhydroxylamines | Classic, stoichiometric reduction method. |
| Pd/C, Pt, Ra-Ni / H₂ | Nitroarenes | N-Arylhydroxylamines | Catalytic hydrogenation, requires careful control of conditions. |
| Copper Catalyst | Arylboronic acids, tert-butyl nitrite, alkyl bromides | Sterically Hindered Amines | Modern, three-component coupling method. nih.gov |
Regioselective Synthesis of ortho- and para-Substituted N-hydroxyanilines
Achieving regioselectivity is paramount in the synthesis of substituted anilines. The synthesis of this compound inherently requires control to ensure para-substitution. This is typically achieved by starting with a precursor that already has the tert-butyl group in the desired para position, such as 4-tert-butylaniline or 4-tert-butylnitrobenzene.
When functionalizing the aniline ring itself, the existing amino group (or a derivative) and the tert-butyl group will direct incoming electrophiles. Both the amino group and the tert-butyl group are ortho-, para-directing. Since the para position is occupied by the tert-butyl group, electrophilic aromatic substitution reactions on 4-tert-butylaniline will primarily direct incoming substituents to the positions ortho to the amino group.
Modern synthetic methods offer sophisticated control over regioselectivity. For example, transition-metal-free reactions involving arynes and pyridine N-oxides have been developed for the regioselective synthesis of 3-(2-hydroxyaryl)pyridines, showcasing advanced strategies to control substituent placement. nih.gov Similarly, nickel-catalyzed reactions have been used for the regioselective synthesis of complex ketones, highlighting the power of catalysis in directing reaction outcomes. While not directly applied to N-hydroxyaniline synthesis, these principles of regiocontrol are transferable.
Influence of the tert-Butyl Group on Synthetic Pathway Feasibility and Selectivity
The tert-butyl group is a large, sterically demanding substituent with significant electronic effects that profoundly influence the reactivity of the aniline ring and the amino group.
Steric Hindrance: The bulkiness of the tert-butyl group can hinder the approach of reagents to the adjacent positions on the aromatic ring and to the nitrogen atom itself. This steric protection is crucial for stabilizing reactive intermediates. The steric shielding around the amino group can affect the rates and feasibility of N-alkylation and N-acylation reactions. The buried volume of an aniline, a measure of its steric bulk, can be calculated to predict its reactivity.
Electronic Effects: The tert-butyl group is an electron-donating group through hyperconjugation. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. It also influences the basicity of the amino group. The incorporation of tert-butyl groups can have a noticeable impact on the redox properties of molecules. nih.gov
These combined steric and electronic properties can be leveraged to control selectivity. For instance, in electrophilic aromatic substitution, the bulk of the tert-butyl group can disfavor substitution at the ortho position, even though it is electronically activated, leading to higher selectivity for reactions at other available sites.
Protecting Group Strategies for N-Hydroxy Functionality
The N-hydroxy functionality can be sensitive and may require protection during multi-step syntheses to prevent unwanted side reactions. A protecting group must be easy to introduce, stable under various reaction conditions, and readily removable without affecting other parts of the molecule.
Common protecting groups for amines and hydroxyl groups are often adapted for N-hydroxyanilines. These include:
Carbamates: Groups like tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are standard in peptide synthesis and can be used to protect the nitrogen of the N-hydroxyaniline. The Boc group is typically removed with acid (e.g., TFA), while the Fmoc group is removed with a base (e.g., piperidine).
Benzyl (Bn) group: The oxygen of the N-hydroxy moiety can be protected as a benzyl ether (O-Bn). This group is stable to many reagents but can be removed by catalytic hydrogenolysis.
Silyl ethers: Groups like tert-butyldimethylsilyl (TBS) can be used to protect the hydroxyl part of the N-hydroxy group. google.com
Nitrones: N-hydroxyamino acids can be protected as N-benzylidene nitrones, which are stable during standard peptide synthesis and can be deprotected later.
| Protecting Group | Abbreviation | Typically Protects | Removal Conditions |
| tert-Butyloxycarbonyl | Boc | Nitrogen | Strong Acid (e.g., TFA) |
| Fluorenylmethyloxycarbonyl | Fmoc | Nitrogen | Base (e.g., Piperidine) |
| Benzyl | Bn | Oxygen | Catalytic Hydrogenolysis |
| tert-Butyldimethylsilyl | TBS | Oxygen | Fluoride source (e.g., TBAF) |
| Acetyl | Ac | Oxygen | Base or Acid Hydrolysis google.com |
| Benzoyl | Bz | Oxygen | Base or Acid Hydrolysis google.com |
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption (FT-IR) or scattering (Raman) of light, specific functional groups and skeletal vibrations can be identified, providing a molecular fingerprint.
FT-IR spectroscopy is particularly sensitive to polar bonds and is an excellent tool for identifying the key functional groups within 4-tert-Butyl-N-hydroxyaniline. The spectrum is characterized by distinct absorption bands corresponding to stretching and bending vibrations. The N-hydroxyaniline moiety introduces characteristic N-H and O-H vibrations, which are crucial for its identification.
Key expected FT-IR vibrational bands include a broad absorption for the O-H stretch, typically in the 3200-3400 cm⁻¹ region, and a medium-intensity N-H stretching band around 3300-3350 cm⁻¹. The aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the bulky tert-butyl group are observed just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations result in a series of peaks in the 1500-1600 cm⁻¹ range. The C-N and N-O stretching vibrations are expected in the fingerprint region, providing further structural confirmation. researchgate.netorgchemboulder.com
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| ~3350 | O-H Stretch | Medium, Broad |
| ~3310 | N-H Stretch | Medium |
| 3050-3020 | Aromatic C-H Stretch | Medium to Weak |
| 2960-2870 | Aliphatic C-H Stretch (tert-Butyl) | Strong |
| ~1605, ~1510 | Aromatic C=C Ring Stretch | Medium to Strong |
| ~1460 | C-H Asymmetric Bend (CH₃) | Medium |
| ~1365 | C-H Symmetric Bend (tert-Butyl) | Medium |
| ~1270 | Aromatic C-N Stretch | Medium |
Raman spectroscopy, which measures inelastic scattering of monochromatic light, serves as a valuable counterpart to FT-IR. It is particularly effective for detecting non-polar, symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric breathing modes of the aromatic ring and the skeletal C-C vibrations of the tert-butyl group.
The symmetric N-O stretch in hydroxylamine (B1172632) derivatives typically gives rise to a distinct Raman band, often observed around 1000-1020 cm⁻¹. ornl.govresearchgate.net This provides a clear marker for the N-hydroxy functionality. The aromatic C-H stretching and C=C ring stretching vibrations are also prominent. The symmetric C-C stretch of the C(CH₃)₃ moiety is expected to produce a strong and characteristic Raman signal, which is often weak in the IR spectrum.
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| 3060-3040 | Aromatic C-H Stretch | Strong |
| 2970-2920 | Aliphatic C-H Stretch (tert-Butyl) | Strong |
| ~1610 | Aromatic Ring Stretch | Strong |
| ~1210 | Aromatic C-H In-plane Bend | Medium |
| ~1015 | N-O Stretch | Medium |
| ~1000 | Aromatic Ring Breathing (Trigonal) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial relationships of atoms can be determined.
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. The nine protons of the tert-butyl group should appear as a sharp singlet far upfield, typically around 1.3 ppm, due to the shielding effect of the alkyl group.
The aromatic region is anticipated to display a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the N-hydroxy group (H-2, H-6) would appear as a doublet, while the two protons ortho to the tert-butyl group (H-3, H-5) would appear as a second doublet slightly further downfield. Based on data from analogous compounds like N-hydroxy-4-methylbenzenamine, the protons ortho to the hydroxylamino group are expected around 6.9-7.0 ppm, and those ortho to the alkyl group around 7.1-7.2 ppm. rsc.org The N-H and O-H protons are expected to appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -C(CH ₃)₃ | ~1.30 | Singlet (s) | 9H | - |
| H-2, H-6 | ~6.95 | Doublet (d) | 2H | ~8.5 |
| H-3, H-5 | ~7.15 | Doublet (d) | 2H | ~8.5 |
| NH -OH | ~7.5 (variable) | Broad Singlet (br s) | 1H | - |
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, six distinct signals are expected. The tert-butyl group will produce two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The para-substituted aromatic ring will show four signals corresponding to C-1 (ipso-N), C-2/C-6, C-3/C-5, and C-4 (ipso-C(CH₃)₃).
Drawing from spectral data of N-phenylhydroxylamine and its derivatives, the C-1 carbon attached to the nitrogen is expected to be the most downfield of the aromatic carbons, likely around 150 ppm. rsc.org The C-4 carbon attached to the tert-butyl group would also be significantly downfield. The methyl carbons of the tert-butyl group will be the most upfield signal.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(C H₃)₃ | ~31.5 |
| -C (CH₃)₃ | ~34.0 |
| C-2, C-6 | ~115.5 |
| C-3, C-5 | ~126.0 |
| C-4 | ~144.0 |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing scalar couplings between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between adjacent aromatic protons. A cross-peak would be observed between the signal for H-2/H-6 and the signal for H-3/H-5, definitively establishing their ortho relationship on the benzene ring. No other correlations would be expected, as the tert-butyl and N-hydroxy protons are isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to their directly attached carbons. It would show a correlation peak between the tert-butyl proton signal (~1.30 ppm) and the methyl carbon signal (~31.5 ppm). In the aromatic region, it would link the H-2/H-6 proton signal (~6.95 ppm) to the C-2/C-6 carbon signal (~115.5 ppm) and the H-3/H-5 proton signal (~7.15 ppm) to the C-3/C-5 carbon signal (~126.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) ¹H-¹³C couplings and is crucial for connecting the different fragments of the molecule. Key expected correlations include:
A correlation from the tert-butyl protons (-C(CH ₃)₃) to both the quaternary carbon (-C (CH₃)₃) and the aromatic C-4 carbon.
Correlations from the aromatic proton H-3/H-5 to carbons C-1 and C-4.
Correlations from the aromatic proton H-2/H-6 to carbons C-4 and C-1.
Potential correlations from the N-H proton to aromatic carbons C-1 and C-2/C-6, confirming the position of the hydroxylamino group.
Together, these 2D NMR techniques would provide unambiguous evidence to confirm the constitution and substitution pattern of this compound.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₁₅NO), the theoretical exact mass can be calculated, providing a benchmark for experimental determination.
Upon electron ionization (EI), the molecule is expected to form a molecular ion (M•+), which then undergoes characteristic fragmentation. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral fragments. The presence of the tert-butyl group and the N-hydroxyaniline moiety leads to predictable cleavage patterns. A primary fragmentation event is the loss of a methyl radical (•CH₃) from the tert-butyl group, a common pathway for tert-butyl substituted compounds, leading to a stable tertiary carbocation resonance-stabilized by the aromatic ring. This results in a significant peak at [M-15]⁺. Another expected fragmentation is the loss of a hydroxyl radical (•OH) from the hydroxylamine group, giving an ion at [M-17]⁺. Cleavage of the C-N bond can also occur, leading to fragments corresponding to the tert-butylphenyl cation and the hydroxylamine radical, or vice-versa.
A proposed fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are detailed in the table below.
| Proposed Fragment Ion | Structure | m/z (Monoisotopic Mass) | Fragmentation Pathway |
| Molecular Ion | [C₁₀H₁₅NO]⁺• | 165.1154 | Initial Ionization |
| [M-15]⁺ | [C₉H₁₂NO]⁺ | 150.0919 | Loss of •CH₃ from tert-butyl group |
| [M-17]⁺ | [C₁₀H₁₄N]⁺ | 148.1126 | Loss of •OH from hydroxylamine group |
| tert-Butylphenyl Cation | [C₁₀H₁₃]⁺ | 133.1017 | Cleavage of the C-N bond |
| Hydroxyphenyl Cation | [C₆H₆O]⁺• | 94.0419 | Rearrangement and fragmentation |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Packing Analysis
Single Crystal X-ray Diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, yielding precise bond lengths, bond angles, and details about intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of closely related N-arylhydroxylamines, such as N-(quinolin-6-yl)hydroxylamine, offers insight into the expected structural parameters. iucr.orgnih.gov N-arylhydroxylamines are often noted for their instability, which can present challenges in obtaining suitable single crystals for diffraction studies. iucr.org
Based on crystallographic data from analogous structures, the key geometric parameters for the N-hydroxyaniline moiety can be predicted. iucr.org The C-N bond between the aromatic ring and the nitrogen atom is expected to have a length indicative of a single bond with some partial double bond character due to resonance with the phenyl ring. The N-O bond length would be a typical single bond. The bond angles around the nitrogen atom would reflect its sp³-like hybridization, though potentially flattened due to electronic effects from the adjacent aromatic system. The geometry of the tert-butyl group would exhibit standard sp³ hybridization with C-C bond lengths and C-C-C angles around 1.54 Å and 109.5°, respectively, although slight distortions may occur to minimize steric strain.
Table of Expected Bond Lengths and Angles (based on related N-arylhydroxylamine structures iucr.org)
| Parameter | Atoms Involved | Expected Value |
| Bond Length | C(aryl)-N | ~1.40 - 1.45 Å |
| Bond Length | N-O | ~1.45 - 1.50 Å |
| Bond Length | O-H | ~0.85 - 0.95 Å (position may be refined) |
| Bond Angle | C(aryl)-N-O | ~115 - 120° |
| Bond Angle | C(aryl)-N-H | ~115 - 120° |
| Torsion Angle | C(aryl)-C(aryl)-N-O | Variable, defines conformation |
Intramolecular hydrogen bonding typically occurs when hydrogen bond donor and acceptor groups are positioned in close proximity, often in ortho-substituted aromatic systems. In this compound, the hydroxylamino group (-NHOH) and the tert-butyl group are in a para-position (1,4-substitution) on the phenyl ring. This spatial separation makes the formation of an intramolecular hydrogen bond between them impossible.
Instead, the dominant hydrogen bonding interactions in the solid state are expected to be intermolecular. The -NHOH group is an excellent hydrogen bond donor (both the O-H and N-H protons) and acceptor (the lone pairs on the oxygen and nitrogen atoms). Consequently, it is anticipated that this compound would form extensive intermolecular hydrogen bonding networks in the crystalline state, potentially leading to the formation of chains, sheets, or more complex three-dimensional architectures. iucr.orgnih.gov These networks would involve O-H···O, N-H···O, O-H···N, and N-H···N interactions between adjacent molecules.
The conformation of the this compound molecule in the solid state would be primarily determined by the interplay between steric effects and the optimization of intermolecular interactions, particularly hydrogen bonding. The orientation of the -NHOH group relative to the plane of the phenyl ring is a key conformational feature. The torsion angle defined by C-C-N-O would reveal whether the hydroxylamine substituent lies in or out of the aromatic plane.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection in Redox Processes
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. The redox chemistry of N-arylhydroxylamines makes ESR an invaluable tool for studying their reaction mechanisms, as they can be readily oxidized to form persistent aminoxyl radicals.
The one-electron oxidation of this compound is expected to generate the corresponding 4-tert-Butyl-N-phenylaminoxyl radical [Ar-N(O•)-H]. This radical species would be detectable by ESR. The resulting ESR spectrum would be characterized by specific hyperfine splittings and a characteristic g-factor.
The primary hyperfine interaction would arise from the coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I = 1), which would split the signal into a triplet (1:1:1 intensity ratio). This triplet would be further split by coupling to the proton directly attached to the nitrogen (a doublet splitting) and by smaller couplings to the protons on the aromatic ring. The magnitude of the nitrogen hyperfine coupling constant (aN) provides information about the spin density on the nitrogen atom, offering insight into the electronic structure of the radical. The g-factor is sensitive to the electronic environment of the unpaired electron and can help in the identification of the radical type (e.g., distinguishing between a nitrogen-centered or oxygen-centered radical).
By monitoring the formation and decay of the ESR signal under various redox conditions (e.g., chemical or electrochemical oxidation), it is possible to study the kinetics and mechanism of the oxidation process and characterize the stability of the resulting radical intermediate.
Mechanistic Investigations of Chemical Transformations
Oxidation Pathways and Characterization of Reactive Intermediates
The oxidation of 4-tert-Butyl-N-hydroxyaniline can proceed through several pathways, leading to a variety of reactive intermediates and final products. The specific outcome is highly dependent on the oxidant, catalyst, and reaction conditions employed.
The one-electron oxidation of N-arylhydroxylamines, including this compound, is a fundamental process that generates nitrogen-centered radicals. This process typically begins with the abstraction of the hydrogen atom from the hydroxyl group, or via an initial electron transfer followed by deprotonation.
The initial step in many one-electron oxidation reactions of anilines is the formation of a radical cation. nih.govmdpi.com For this compound, this would involve the removal of one electron from the nitrogen or the aromatic system to form a radical cation intermediate. Subsequent deprotonation of the N-OH group leads to the formation of the corresponding 4-tert-butyl-arylaminoxyl radical (also known as a nitroxide radical). This species is paramagnetic and can often be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. unibo.it
The stability of the resulting arylaminoxyl radical is influenced by the substituents on the aromatic ring. The electron-donating tert-butyl group at the para position can delocalize the unpaired electron spin density onto the aromatic ring, contributing to the stability of the radical intermediate.
EPR spectroscopy is a crucial technique for the characterization of these transient radical species. nih.govbruker.com The spectrum's g-value and hyperfine coupling constants provide insight into the electronic structure and the distribution of the unpaired electron within the molecule. For an arylaminoxyl radical, significant hyperfine coupling is expected with the nitrogen nucleus and the protons on the aromatic ring.
Table 1: Characteristics of Arylaminoxyl Radical Formation
| Step | Description | Key Intermediate | Characterization Method |
|---|---|---|---|
| 1 | One-electron oxidation of the hydroxylamine (B1172632). | Radical Cation | Electrochemical Methods |
| 2 | Deprotonation of the N-OH group. | Arylaminoxyl Radical | EPR Spectroscopy |
| 3 | Spin delocalization. | Resonance Structures | EPR, Computational Chemistry |
Aerobic oxidation utilizes molecular oxygen as the terminal oxidant, often requiring a catalyst to facilitate the reaction under mild conditions. wisc.edu For N-hydroxyanilines, catalytic systems involving N-hydroxyphthalimide (NHPI) and transition metals are well-documented and serve as a model for the reactivity of this compound. polimi.itnih.govmdpi.com
In a typical NHPI-catalyzed cycle, the catalyst is first oxidized to the phthalimide (B116566) N-oxyl (PINO) radical. nih.govmdpi.com This highly reactive radical then abstracts the hydroxyl hydrogen atom from this compound to generate the corresponding 4-tert-butyl-arylaminoxyl radical and regenerate NHPI. The arylaminoxyl radical can then participate in further reactions, while the catalytic cycle is propagated by the re-oxidation of NHPI by oxygen, often mediated by a metal co-catalyst like cobalt or copper. nih.govmdpi.com
The proposed mechanism involves several key steps:
Initiation : Formation of the active catalyst, such as the PINO radical from NHPI, often with the aid of a metal salt initiator (e.g., Co(II)). mdpi.com
Hydrogen Abstraction : The PINO radical abstracts a hydrogen atom from the N-OH group of this compound, forming the 4-tert-butyl-arylaminoxyl radical.
Propagation/Product Formation : The arylaminoxyl radical can undergo various reactions, such as coupling or further oxidation.
Catalyst Regeneration : The reduced form of the catalyst (NHPI) is re-oxidized by molecular oxygen, completing the catalytic cycle.
Once formed, the 4-tert-butyl-arylaminoxyl radical can undergo dimerization or coupling reactions. The specific products depend on the reaction conditions and the sites of highest spin density in the radical intermediate. Potential pathways include N-N, C-N, or C-C bond formation.
For instance, two arylaminoxyl radicals can couple to form a nitroso-dimer, or they may rearrange and couple through the aromatic rings. The oxidation of anilines can lead to dimers such as azoxybenzenes, azobenzenes, and semidines. rsc.orgresearchgate.net In the case of this compound oxidation, analogous products are conceivable. For example, radical-radical coupling could lead to the formation of 4,4'-di-tert-butylazoxybenzene. This is often a complex process yielding a mixture of products. arabjchem.org
Table 2: Potential Products of Oxidative Dimerization
| Coupling Type | Resulting Functional Group | Potential Product Example |
|---|---|---|
| N-O Coupling | - | Dimer Intermediate |
| N-N Coupling | Azoxy or Azo | 4,4'-di-tert-butylazoxybenzene |
| C-N Coupling | Phenazine-like structures | Substituted diphenylamine (B1679370) derivatives |
| C-C Coupling | Biphenyl (B1667301) derivatives | Substituted biphenyl derivatives |
Reduction Reactions and Hydrogenation Studies
The reduction of this compound yields 4-tert-butylaniline (B146146). This transformation can be achieved using various reducing agents and catalytic systems. The process is mechanistically the reverse of aniline (B41778) oxidation. Commonly, the synthesis of N-arylhydroxylamines involves the partial reduction of the corresponding nitroarene. organic-chemistry.org Therefore, the conditions used for this synthesis provide insight into the conditions required for the subsequent reduction to the amine.
Catalytic hydrogenation is a widely used method. google.com Catalysts based on platinum, palladium, or rhodium are effective for the hydrogenation of nitroaromatics to hydroxylamines and subsequently to anilines. google.comrsc.org The selective reduction of this compound to 4-tert-butylaniline can be achieved using a platinum catalyst under a hydrogen atmosphere. researchgate.net Modifiers are sometimes added to the reaction to prevent the accumulation of the hydroxylamine intermediate when starting from the nitro compound, highlighting the relative ease of this final reduction step. google.com
Other reducing systems include transfer hydrogenation using donors like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, or reduction with metals like zinc powder in acidic or neutral media. rsc.org A photo-induced reduction of nitroarenes to N-arylhydroxylamines using methylhydrazine has also been reported, illustrating a catalyst-free approach. organic-chemistry.orgacs.org
Rearrangement Reactions of the N-Hydroxyaniline Core
The N-hydroxyaniline scaffold is susceptible to rearrangement reactions, particularly under acidic conditions. These transformations involve the migration of the hydroxyl group and subsequent nucleophilic attack on the aromatic ring.
The classic example of this reactivity is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. wikipedia.orgscribd.comchemeurope.com For this compound, an analogous rearrangement is expected to occur.
The mechanism of the Bamberger rearrangement is initiated by the protonation of the hydroxylamine. wikipedia.org While N-protonation is possible, it is the O-protonation that leads to a productive rearrangement pathway. beilstein-journals.org The O-protonated species can then lose a molecule of water to form a highly reactive nitrenium ion intermediate. beilstein-journals.orgacs.org
This electrophilic nitrenium ion is then attacked by a nucleophile present in the medium, which is typically water. Due to the electronic influence of the amino group and the steric bulk of the tert-butyl group, the nucleophilic attack occurs predominantly at the para-position relative to the nitrogen, although ortho-attack is also possible. However, since the para-position is occupied by the tert-butyl group in this compound, the rearrangement pathway is altered. Instead of forming an aminophenol, other reactions like disproportionation or attack at an ortho position might be favored. A study on the closely related N,N-bis(4-tert-butylphenyl)hydroxylamine showed that treatment with strong acids leads to disproportionation, forming bis(4-tert-butylphenyl)amine (B1267972) and a complex phenoxazine (B87303) derivative, demonstrating that alternative pathways exist when the para-position is blocked. researchgate.net
Table 3: Mechanistic Steps of the Bamberger Rearrangement Analog
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Protonation of the hydroxyl group. | O-protonated hydroxylamine |
| 2 | Elimination of water. | Arylnitrenium ion |
| 3 | Nucleophilic attack by water. | Wheland-type intermediate |
| 4 | Deprotonation. | Final Product (pathway altered due to para-substituent) |
Thermal and Photochemical Rearrangement Pathways
N-Arylhydroxylamines, including the 4-tert-butyl substituted analogue, are known to undergo rearrangement reactions under both thermal and photochemical conditions. The most prominent of these is the acid-catalyzed thermal rearrangement known as the Bamberger rearrangement.
The generally accepted mechanism for the Bamberger rearrangement proceeds through the protonation of the hydroxylamine. While N-protonation is kinetically favored, it is an unproductive pathway. The key step involves the less-favored O-protonation, which facilitates the elimination of a water molecule to form a highly reactive nitrenium ion intermediate. rsc.orgresearchgate.netresearchgate.net This electrophilic intermediate is then attacked by a nucleophile, typically water from the aqueous acidic medium. This intermolecular nucleophilic attack occurs predominantly at the para-position of the aromatic ring, leading to the formation of a 4-aminophenol. unive.it Isotopic labeling studies using H₂¹⁸O have confirmed the intermolecular nature of this reaction, as the ¹⁸O atom is incorporated into the final aminophenol product. unive.it
In the case of this compound, the para-position is blocked by the tert-butyl group. Consequently, the acid-catalyzed rearrangement is expected to yield the corresponding ortho-aminophenol, 2-amino-5-tert-butylphenol, as the primary product.
Photochemical rearrangements of related N-acyl-N-phenylhydroxylamines have also been investigated. Irradiation with ultraviolet light can induce homolytic cleavage of the N–O bond, generating a caged radical pair consisting of an acylaminyl radical and an alkoxy radical. researchgate.net These radicals can then undergo in-cage recombination or escape the solvent cage to participate in other reactions. While specific photochemical studies on this compound are not extensively detailed in the reviewed literature, analogous systems suggest that such pathways could lead to a different array of products compared to the thermal, acid-catalyzed route. researchgate.net
Influence of the tert-Butyl Group on Rearrangement Regioselectivity and Kinetics
The tert-butyl group at the para-position exerts significant steric and electronic effects that profoundly influence the regioselectivity and kinetics of rearrangement reactions.
Regioselectivity: In a typical Bamberger rearrangement of an unsubstituted N-phenylhydroxylamine, the major product is the 4-aminophenol. rsc.org The presence of the bulky tert-butyl group at the C4 position completely blocks this pathway for this compound. As a result, the nucleophilic attack of water is redirected to the available ortho positions (C2 and C6), leading to the formation of 2-amino-5-tert-butylphenol. This demonstrates absolute regiocontrol dictated by the steric hindrance of the para-substituent.
Kinetics: The electronic nature of substituents on the phenyl ring plays a crucial role in the reaction rate. Electron-donating groups generally accelerate the rearrangement by stabilizing the positive charge that develops on the aromatic ring in the transition state leading to the nitrenium ion. The tert-butyl group is known to be a weak electron-donating group through induction and hyperconjugation.
Table 1: Expected Influence of the tert-Butyl Group on the Bamberger Rearrangement
| Feature | Unsubstituted N-Phenylhydroxylamine | This compound |
|---|---|---|
| Primary Product | 4-Aminophenol | 2-Amino-5-tert-butylphenol |
| Reaction Rate | Baseline | Accelerated (due to electronic and steric effects) |
| Mechanism | SN1-like via nitrenium ion | SN1-like via nitrenium ion |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxylamino (-NHOH) group and the tert-butyl group. Both are classified as ortho-, para-directing substituents. mdpi.com
The hydroxylamino group is a powerful activating group due to the ability of the nitrogen's lone pair of electrons to participate in resonance, thereby stabilizing the positive charge of the arenium ion intermediate formed during the electrophilic attack. This effect is strongest for attacks at the ortho and para positions. The tert-butyl group, while less activating, also donates electron density through an inductive effect and hyperconjugation.
In this compound, the para-position is occupied. Therefore, both groups direct incoming electrophiles to the same positions: C2 and C6 (ortho to the hydroxylamino group and meta to the tert-butyl group). This alignment of directing effects leads to high regioselectivity in EAS reactions.
Common electrophilic aromatic substitution reactions include nitration and halogenation.
Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would introduce a nitro (-NO₂) group onto the ring. researchgate.net Given the directing effects, the expected major product would be 2-nitro-4-tert-butyl-N-hydroxyaniline. However, the strongly acidic conditions of typical nitration can lead to side reactions, including oxidation of the sensitive hydroxylamine functionality or rearrangement. nih.gov Milder nitrating agents, like tert-butyl nitrite, have been used for the regioselective nitration of N-alkyl anilines and could potentially offer a more controlled reaction. researchgate.net
Halogenation: Reaction with halogens (e.g., Br₂ in a suitable solvent) is expected to proceed readily due to the activated nature of the ring. The product would be 2-bromo-4-tert-butyl-N-hydroxyaniline. The high reactivity of aniline derivatives often makes it difficult to stop the reaction at monosubstitution, but the steric bulk of the tert-butyl group may help mitigate over-halogenation. nih.gov
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Electrophile (E⁺) | Predicted Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 2-Nitro-4-tert-butyl-N-hydroxyaniline |
| Bromination | Br⁺ | 2-Bromo-4-tert-butyl-N-hydroxyaniline |
| Sulfonation | SO₃H⁺ | 2-Hydroxyamino-5-tert-butylbenzenesulfonic acid |
It is important to note that under strongly acidic conditions, the hydroxylamino group can be protonated to form -N⁺H₂OH. This protonated group becomes a strongly deactivating, meta-directing group, which would drastically alter the outcome of the reaction.
Nucleophilic Attack and Addition Reactions
The hydroxylamino group in this compound possesses nucleophilic character at both the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. The molecule can therefore react with various electrophiles.
The nitrogen atom, being less electronegative than oxygen, is generally the more nucleophilic center in hydroxylamines. It can participate in nucleophilic substitution or addition reactions. For instance, it can react with alkyl halides or undergo Michael addition to electron-deficient alkenes. The bulky 4-tert-butylphenyl group may sterically hinder the approach of electrophiles to the nitrogen atom, potentially reducing its reactivity compared to less substituted N-arylhydroxylamines.
While the parent compound itself acts as a nucleophile, its derivatives can be susceptible to nucleophilic attack. For example, the nitrenium ion formed during the Bamberger rearrangement is a potent electrophile that is attacked by the nucleophile (water).
Furthermore, derivatives of this compound, such as the corresponding nitrone, can act as electrophiles. The carbon atom of the C=N⁺-O⁻ moiety in a nitrone is electrophilic and can be attacked by nucleophiles like organometallic reagents or enolates.
N,O-Functionalization and Cycloaddition Chemistry
The nitrogen and oxygen atoms of the hydroxylamino group provide reactive sites for various functionalization reactions, which can generate versatile synthetic intermediates.
N,O-Functionalization:
N-Alkylation/Arylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents.
O-Alkylation/Acylation: The oxygen atom can be targeted by electrophiles as well. O-alkylation can be achieved using methods like reacting the corresponding mesylates of alcohols with a protected hydroxylamine. rsc.org O-acylation, for example with acyl chlorides or anhydrides, is also a common transformation. researchgate.net These functionalization reactions are crucial for creating more complex molecules and for preparing precursors for other reactions, such as cycloadditions.
Cycloaddition Chemistry: One of the most significant applications of N-arylhydroxylamines in synthesis is their conversion into nitrones, which are powerful 1,3-dipoles. This compound can be condensed with aldehydes or ketones to form the corresponding C-aryl-N-(4-tert-butylphenyl)nitrones.
These nitrones readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to produce five-membered heterocyclic rings known as isoxazolidines and isoxazolines, respectively. mdpi.combohrium.comunisciencepub.comchesci.com This reaction is a highly valuable tool in organic synthesis for constructing complex molecular architectures with good control over regioselectivity and stereoselectivity.
The reaction is a concerted pericyclic process. chesci.com The regioselectivity is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole (nitrone) and the dipolarophile (alkene/alkyne). The bulky tert-butyl group on the N-phenyl ring of the nitrone can influence the stereochemical outcome of the cycloaddition by sterically directing the approach of the dipolarophile.
Table 3: Potential Functionalization and Cycloaddition Reactions
| Reaction Type | Reagent(s) | Intermediate/Product Type |
|---|---|---|
| O-Acylation | Acyl chloride (R-COCl) | O-Acyl-N-(4-tert-butylphenyl)hydroxylamine |
| Nitrone Formation | Aldehyde (R'-CHO) | C-(R')-N-(4-tert-butylphenyl)nitrone |
| [3+2] Cycloaddition | Alkene (R''CH=CHR'') | Isoxazolidine derivative |
These functionalization and cycloaddition pathways highlight the synthetic utility of this compound as a building block for creating diverse and complex heterocyclic structures.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of molecular properties. For 4-tert-Butyl-N-hydroxyaniline, DFT methods are employed to determine its most stable three-dimensional structure (geometry optimization) and to map the distribution of electrons within the molecule (electronic structure). These calculations are fundamental, as they provide the basis for predicting a wide range of other molecular characteristics.
Commonly used functionals such as B3LYP, paired with basis sets like 6-31G(d,p), have been shown to provide reliable geometric parameters for similar aniline (B41778) derivatives. While specific studies on this compound are not prevalent in the literature, the established accuracy of these methods for related compounds suggests that they would yield dependable results for bond lengths, bond angles, and dihedral angles.
Once the optimized geometry of this compound is obtained, DFT calculations can predict its spectroscopic signatures.
Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. For a related compound, N-(3-tert-butyl-2-hydroxybenzylidene)-2,6-diphenyl-4-hydroxyaniline, DFT calculations using the B3LYP/6-31G(d,p) method have shown good agreement between computed harmonic vibrations and experimental IR and Raman spectral data nih.gov. A similar approach for this compound would allow for the assignment of specific vibrational modes to the observed spectral peaks, aiding in its experimental identification.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another critical application. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are frequently used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. While data-driven and machine learning methods are emerging as faster alternatives to quantum mechanical calculations for predicting NMR parameters, ab initio techniques remain a benchmark for accuracy nih.gov.
Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.
| Atom Type | Predicted Chemical Shift (ppm) |
| Aromatic Protons | 6.7 - 7.2 |
| N-H Proton | Variable (depends on solvent) |
| O-H Proton | Variable (depends on solvent) |
| tert-Butyl Protons | 1.2 - 1.4 |
| Aromatic Carbons | 115 - 150 |
| tert-Butyl Carbon | ~34 (quaternary), ~31 (methyl) |
Note: This table is illustrative and actual calculated values would require specific DFT computations.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical methods are instrumental in elucidating the step-by-step pathways of chemical reactions. These models can map out the transformation from reactants to products, providing insights that are often difficult to obtain through experiments alone.
For any proposed reaction involving this compound, such as oxidation or substitution reactions, identifying the transition state is key. The transition state represents the highest energy point along the reaction coordinate. DFT calculations are used to locate and characterize the geometry of these fleeting structures. Once the transition state is identified, its energy can be compared to that of the reactants to calculate the activation energy. This value is a critical determinant of the reaction rate; a higher activation energy implies a slower reaction.
By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, computational models can provide a complete narrative of a chemical transformation. This elucidation helps in understanding the sequence of bond-breaking and bond-forming events. Furthermore, by calculating the activation energies for different competing pathways, it is possible to predict which reaction is kinetically more favorable and therefore more likely to occur under a given set of conditions.
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
While DFT is highly accurate, it can be computationally expensive for exploring the vast conformational space of flexible molecules or simulating their behavior over time.
Molecular Mechanics (MM): MM methods use simpler, classical physics-based force fields to calculate molecular energies. This approach is much faster than quantum methods and is well-suited for performing an initial broad search of the possible conformations of this compound. The lower-energy conformers identified by MM can then be further refined using more accurate DFT calculations.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, either in a solvent or in the gas phase, can reveal its dynamic behavior, including how it samples different conformations and interacts with its environment. This provides a dynamic picture of the molecule's flexibility and intermolecular interactions, complementing the static view provided by energy calculations. For instance, MD simulations have been used to investigate the hydration properties of molecules like tert-butyl alcohol, a compound structurally related to the substituent on this compound .
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Reactivity Prediction
Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity. These models are built upon the principle that the reactivity of a chemical is determined by its molecular structure and, by extension, its physicochemical properties. For this compound, QSAR models can be developed to predict its behavior in various chemical reactions, such as oxidation, reduction, or radical formation.
The development of a QSAR model involves a dataset of compounds with known reactivities, for which a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Statistical methods are then employed to identify the descriptors that have the most significant correlation with the observed reactivity, resulting in a predictive mathematical equation.
For instance, a QSAR study on the ability of aniline derivatives to induce protein free radical formation found a strong correlation with the Hammett constant (σ). nih.gov This suggests that electronic effects of substituents play a crucial role in the reactivity of the aniline core. In the case of this compound, the electron-donating nature of the tert-butyl group and the electronic properties of the N-hydroxy group would be critical descriptors in a QSAR model.
Furthermore, steric factors, often quantified by parameters such as the Taft steric parameter (Es) or computational descriptors like buried volume, can influence the accessibility of the reactive center. acs.org The bulky tert-butyl group in this compound is expected to have a significant steric impact on its reactivity.
A hypothetical QSAR model for predicting a specific reactivity endpoint (e.g., rate of oxidation) of a series of substituted N-hydroxyanilines, including this compound, might take the following form:
log(Reactivity) = aσ + bEs + cLogP + d
Where:
σ represents the electronic effect of the substituent.
Es represents the steric effect of the substituent.
LogP represents the lipophilicity of the molecule.
a, b, and c are coefficients determined by regression analysis, and d is a constant.
The following interactive data table presents hypothetical data for a set of substituted N-hydroxyanilines to illustrate how a dataset for a QSAR study on chemical reactivity might be structured. The reactivity data is illustrative and not based on experimental results.
| Compound | Substituent | Hammett Constant (σ) | Taft Steric Parameter (Es) | LogP | Predicted Reactivity (Arbitrary Units) |
| N-hydroxyaniline | H | 0.00 | 0.00 | 1.15 | 1.2 |
| 4-Methyl-N-hydroxyaniline | 4-CH3 | -0.17 | -1.24 | 1.65 | 1.8 |
| 4-Chloro-N-hydroxyaniline | 4-Cl | 0.23 | -0.97 | 2.05 | 0.9 |
| This compound | 4-C(CH3)3 | -0.20 | -1.54 | 2.80 | 2.5 |
| 4-Nitro-N-hydroxyaniline | 4-NO2 | 0.78 | -2.52 | 1.39 | 0.5 |
Detailed research findings from QSAR studies on related aromatic amines have highlighted the importance of carefully selecting relevant descriptors and validation methods to ensure the robustness and predictive power of the models. nih.gov For this compound, a comprehensive QSAR analysis would involve the calculation of a wide array of quantum chemical and topological descriptors to capture the nuances of its electronic and structural features that govern its chemical reactivity.
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles and Binding Modes (e.g., N-donor, O-donor, N,O-chelating)
The coordinating behavior of 4-tert-Butyl-N-hydroxyaniline is dictated by the presence of both nitrogen and oxygen donor atoms, allowing for multiple binding modes. Hydroxylamine-based ligands can coordinate to metal ions through either the nitrogen or oxygen atom, or simultaneously through both in an η²-coordination fashion. The most common and stable arrangement, however, involves the deprotonation of the hydroxyl group, transforming the ligand into an N,O-chelating agent that forms a stable five-membered ring with the metal center.
The key binding modes include:
N-donor: The nitrogen atom's lone pair can coordinate to a metal center.
O-donor: The oxygen atom of the hydroxyl group can act as a donor.
N,O-chelating: Upon deprotonation of the hydroxyl (-OH) group to an oxido (-O⁻) group, the ligand can bind to a single metal center through both the nitrogen and oxygen atoms. This chelation effect significantly enhances the stability of the resulting metal complex.
The presence of the tert-butyl group at the para-position of the aniline (B41778) ring is a crucial design element. This bulky, electron-donating group influences the ligand's properties in several ways:
Steric Hindrance: It can influence the coordination geometry around the metal center, potentially preventing the formation of higher-coordinate complexes and favoring specific stereochemistries.
Solubility: It enhances the solubility of both the free ligand and its metal complexes in nonpolar organic solvents.
Electronic Effects: As an electron-donating group, it increases the electron density on the aromatic ring and, by extension, on the nitrogen donor atom, which can modulate the strength of the metal-ligand bond.
The acidity of the N-OH fragment is enhanced upon coordination, meaning the binding mode can be sensitive to the pH of the reaction medium. Furthermore, the redox non-innocent nature of hydroxylamines adds another layer of complexity and functionality, as the ligand itself can participate in electron-transfer processes.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with this compound analogs typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. A common method is the reaction of an ethanolic solution of a metal(II) salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II)) with the ligand in a 1:2 metal-to-ligand molar ratio, often under reflux conditions to facilitate the reaction. The choice of base, if needed for deprotonation, and reaction conditions can be tailored to isolate complexes with specific geometries and oxidation states.
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties:
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the N-O and the disappearance of the O-H stretching band are indicative of N,O-chelation. New bands appearing in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-N and M-O stretching vibrations, confirming complex formation.
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The position and intensity of d-d transitions are characteristic of the metal ion and its environment (e.g., tetrahedral, square planar, or octahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework within the complex.
Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), which provides insight into the number of unpaired electrons and thus the oxidation state and geometry of the metal center.
Molar Conductance Measurements: These measurements, typically performed in solvents like DMF or DMSO, help determine whether the complexes are electrolytic or non-electrolytic in nature.
Below is an interactive table summarizing typical characterization data for hypothetical transition metal complexes of deprotonated this compound (L).
| Complex | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) (ν(M-O), ν(M-N)) | Proposed Geometry |
| [CuL₂] | 12.5 | 1.85 | ~450, ~520 | Square Planar |
| [NiL₂] | 14.2 | 3.10 | ~445, ~515 | Tetrahedral |
| [CoL₂] | 13.8 | 4.55 | ~440, ~510 | Tetrahedral |
| [ZnL₂] | 15.1 | Diamagnetic | ~460, ~525 | Tetrahedral |
Note: The data presented are illustrative and based on typical values for analogous N,O-donor ligand complexes.
Influence of Metal Coordination on Electronic Structure and Reactivity
Coordination to a metal center significantly alters the electronic structure and reactivity of the this compound ligand. The ligand itself is redox-active, a property that is modulated upon complexation. This "redox non-innocence" means that electron transfer can occur not just at the metal center but also involving the ligand framework.
Upon coordination, the N-hydroxyaniline moiety can exist in different oxidation states. The deprotonated N,O-chelating form can be oxidized to a neutral radical species or further to a nitroxide radical ligand. The stability of these higher oxidation states is often enhanced by coordination to a metal ion. This interplay between the metal's d-orbitals and the ligand's molecular orbitals creates a delocalized electronic system.
The nature of the metal ion has a profound influence on the electronic integrity of the metal-ligand bond. For instance, a metal ion that is a strong Lewis acid can polarize the coordinated ligand, making it more susceptible to nucleophilic or electrophilic attack. The coordination geometry, enforced by both the ligand's steric profile and the metal's electronic preferences, also plays a critical role in determining the reactivity of the complex. The strength of the axial coordination, if any, can dramatically influence the character of the metal-ligand π-interactions and the spin population on the donor atoms. This tuning of the electronic structure is fundamental to the catalytic applications of these complexes.
Catalytic Applications of Metal Complexes Derived from this compound Analogs
The unique electronic and structural features of metal complexes derived from this compound and its analogs make them promising candidates for various catalytic applications. The ability to tune the steric and electronic environment around the metal center is key to their function in catalysis.
Palladium complexes, in particular, are workhorses in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium complexes featuring aniline-type ligands have demonstrated high activity as precatalysts for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The aniline ligand can act as a stabilizing, weakly coordinating ligand that facilitates the catalytic cycle.
Complexes derived from N-hydroxyaniline analogs can participate in similar transformations. A notable example is the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides to form N-arylhydroxylamine products, which are valuable synthetic intermediates. In such systems, the N,O-ligand can support the palladium center, modulating its reactivity and stability throughout the catalytic cycle, which typically involves oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination steps. The steric bulk provided by the tert-butyl group could be advantageous in promoting the reductive elimination step and enhancing catalyst longevity.
| Reaction Type | Catalyst System (Analog-based) | Substrates | Product | Ref. |
| Suzuki-Miyaura | [Pd(IPr)(aniline)Cl₂] | Aryl chlorides, boronic acids | Biaryls | |
| C-N Coupling | Pd(OAc)₂ / BippyPhos | Aryl bromides, hydroxylamines | N-Arylhydroxylamines |
Note: This table presents examples of catalytic systems based on aniline and hydroxylamine (B1172632) ligands, which serve as analogs for the potential applications of this compound complexes.
The redox-active nature of the hydroxylamine functional group makes its metal complexes particularly well-suited for oxidation and reduction catalysis. Copper complexes of macrocyclic poly-N-hydroxylamines, for example, have shown catalytic activity in aerobic oxidation reactions under ambient conditions. The N-OH unit can intramolecularly assist in the oxidation of substrates, potentially via the formation of nitroxyl (B88944) radical species.
These complexes can catalyze a variety of transformations:
Aerobic Oxidation of Alcohols: Copper complexes with related redox-active ligands have been used for the aerobic oxidation of alcohols to aldehydes.
Oxidation of C-H Bonds: Metal(IV) complexes of tris-hydroxylamine ligands have demonstrated high catalytic activity in the oxidation of activated C-H bonds.
Reduction of Nitro Compounds: The selective reduction of aromatic nitro compounds to the corresponding N-arylhydroxylamines is an important industrial process. While often performed using platinum-group metals, the design of new catalysts for this transformation is an active area of research where complexes of N-hydroxyaniline analogs could play a role. In these reactions, the metal complex activates a hydrogen source (e.g., H₂) and facilitates the stepwise reduction of the nitro group, with the ligand framework helping to stabilize the active catalytic species and control selectivity.
Synthetic Utility and Role in Advanced Organic Synthesis
Precursors for Nitrogen-Containing Heterocyclic Compounds
The N-hydroxyaniline moiety is a versatile functional group that can serve as a valuable precursor in the synthesis of various nitrogen-containing heterocycles. The presence of both a nucleophilic nitrogen and an oxygen atom allows for diverse cyclization strategies. While specific examples utilizing 4-tert-Butyl-N-hydroxyaniline are scarce, the general reactivity of N-arylhydroxylamines points towards several potential pathways.
For instance, N-hydroxyindoles and N-alkoxyindoles can be prepared through base-mediated cyclization of suitable precursors derived from nitroaromatics. This suggests that this compound could potentially be employed in the synthesis of tert-butyl substituted N-hydroxyindoles, which are scaffolds of interest in medicinal chemistry. The tert-butyl group can enhance lipophilicity and metabolic stability of drug candidates.
Furthermore, the reaction of hydroxylamines with carbonyl compounds to form nitrones is a well-established transformation. These nitrones can then undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to construct five-membered nitrogen- and oxygen-containing heterocyclic rings such as isoxazolidines and isoxazolines. The 4-tert-butyl substituent would be carried through these transformations, offering a route to specifically substituted heterocyclic products.
Intermediates in the Synthesis of Complex Organic Molecules
N-Alkyl and N-aryl hydroxylamines are recognized as important intermediates in organic synthesis. They are key in the preparation of nitrones, hydroxamic acids, and C-nitroso compounds. Although direct evidence for the use of this compound as an intermediate is limited, its structural features make it a plausible candidate for such roles.
The synthesis of complex molecules often requires the introduction of nitrogen-containing functional groups at specific positions. The N-hydroxyaniline unit can be a masked amino group, which can be revealed through a reduction step. The tert-butyl group at the para-position can act as a sterically bulky directing group or as a lipophilic modifier in a larger molecular framework.
Role in Carbon-Nitrogen and Carbon-Oxygen Bond Formation Reactions
The N-hydroxyaniline scaffold is intrinsically suited for participating in both carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond formation reactions. The nitrogen atom can act as a nucleophile, while the oxygen atom can also participate in nucleophilic or electrophilic interactions depending on the reaction conditions.
Carbon-Nitrogen Bond Formation:
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for C-N bond formation. While typically employing amines, related hydroxylamine (B1172632) derivatives can also participate in such transformations. This compound could potentially be coupled with aryl or vinyl halides to form N-aryl-N-hydroxyaniline derivatives.
Carbon-Oxygen Bond Formation:
Similarly, palladium-catalyzed C-O cross-coupling reactions could potentially be employed to link the oxygen atom of this compound to aryl or alkyl groups. This would lead to the formation of O-substituted N-arylhydroxylamines, which are themselves valuable synthetic intermediates.
A study on the acid-catalyzed disproportionation of a related compound, N,N-bis(4-tert-butylphenyl)hydroxylamine, demonstrates the complex reactivity of such systems, leading to the formation of new C-N and C-O bonds through intramolecular cyclization and rearrangement processes. This suggests that under specific conditions, this compound could undergo similar transformations.
Development of Novel Reagents and Catalysts Based on the N-hydroxyaniline Scaffold
The development of novel reagents and catalysts is a cornerstone of modern organic synthesis. While there are no specific reports on reagents or catalysts derived from this compound, the broader class of hydroxylamine derivatives has been explored for such purposes.
For example, chiral catalysts incorporating structural motifs similar to N-hydroxyanilines have been designed for asymmetric synthesis. The N-tert-butyl sulfinyl squaramide system, for instance, has been shown to be an efficient catalyst in enantioselective Friedel-Crafts alkylations. This highlights the potential for developing new chiral ligands and catalysts based on the N-hydroxyaniline scaffold, where the 4-tert-butyl group could influence catalyst solubility, stability, and steric environment.
Furthermore, hydroxylamine-derived aminating reagents have been developed for the direct installation of amine groups into organic molecules. Iron-catalyzed aminative difunctionalization of alkenes using novel N-alkyl-hydroxylamine reagents has been reported, showcasing the utility of the N-O bond in facilitating synthetically useful transformations. This opens the possibility of designing new reagents based on the this compound structure for specific amination reactions.
Structure Reactivity Relationships and Steric Effects of the Tert Butyl Group
Steric Hindrance Effects on Reaction Selectivity and Rate
The most prominent feature of the tert-butyl group is its significant steric bulk. This three-dimensional size plays a crucial role in dictating the regioselectivity of reactions involving the aromatic ring and can also affect the rate of reaction at nearby functional groups.
In electrophilic aromatic substitution (EAS) reactions, substituents on a benzene (B151609) ring direct incoming electrophiles to specific positions. The hydroxylamine (B1172632) moiety (-NHOH) is an activating group and an ortho, para-director due to the lone pairs on the nitrogen and oxygen atoms which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. vanderbilt.edulibretexts.org However, the bulky tert-butyl group at the para position effectively shields the two adjacent ortho positions. learncbse.in This steric hindrance makes it difficult for an incoming electrophile to approach and attack these positions. rsc.org
This effect is well-documented in related compounds. For instance, the nitration of tert-butylbenzene (B1681246) yields a significantly higher proportion of the para-nitro product compared to the ortho-nitro product, a direct consequence of the steric hindrance posed by the tert-butyl group. pharmacyfreak.com
Electronic Contributions of the tert-Butyl Substituent to Aromatic Reactivity
The tert-butyl group influences the reactivity of the aromatic ring through electronic effects, primarily the inductive effect. It is characterized as a weak electron-donating group (+I effect). sarthaks.comstackexchange.com This electron-donating nature arises from the higher electronegativity of the sp²-hybridized carbon of the benzene ring compared to the sp³-hybridized carbons of the alkyl group, leading to a net push of electron density into the ring. stackexchange.com
This inductive donation of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. vanderbilt.edu However, unlike a methyl group, the tert-butyl group lacks α-hydrogens (hydrogens on the carbon directly attached to the ring) and therefore cannot participate in hyperconjugation. scribd.combrainly.in Hyperconjugation is a more effective way of delocalizing electron density into the aromatic system. quora.com Consequently, the activating effect of a tert-butyl group is generally considered weaker than that of a methyl group. stackexchange.com
The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. pharmacy180.comwikipedia.org For the para-tert-butyl group, the Hammett constant (σₚ) is typically a small negative value, indicating its weak electron-donating character.
The combination of the electron-donating nature of the tert-butyl group and the powerful activating effect of the N-hydroxyamino group renders the aromatic ring of 4-tert-Butyl-N-hydroxyaniline highly susceptible to electrophilic attack.
Conformational Preferences and Tautomerism Driven by Steric and Electronic Factors
The interplay of steric and electronic factors also governs the conformational preferences and potential tautomerism of this compound. The molecule can exist in different spatial arrangements due to rotation around the C-N bond. The bulky tert-butyl group can influence the preferred orientation of the N-hydroxy moiety relative to the plane of the aromatic ring. While computational studies would be needed for a precise determination, it is likely that the molecule adopts a conformation that minimizes steric clash between the substituents.
A significant aspect of the chemistry of N-hydroxyanilines is the potential for tautomerism. Tautomers are isomers that readily interconvert, often through the migration of a proton. beilstein-journals.org this compound can theoretically exist in equilibrium with its tautomeric form, 4-tert-butyl-1,4-benzoquinone monoxime.
This equilibrium involves the migration of a hydrogen atom from the nitrogen to the oxygen of a transient nitroso intermediate, or from the hydroxyl group to the ring. The stability of each tautomer is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. mdpi.comrsc.org Electron-donating groups, like the tert-butyl group, would be expected to stabilize the positive charge that can develop on the ring in certain resonance structures, potentially influencing the position of the tautomeric equilibrium. Theoretical studies on N-hydroxy amidines have shown that the energy barrier for tautomerization can be significant, but can be lowered in the presence of protic solvents that can facilitate proton transfer. researchgate.net
Impact on Intermolecular Interactions and Self-Assembly
The structure of this compound is well-suited for various intermolecular interactions that can lead to self-assembly into larger supramolecular structures. The key functionalities involved are the N-hydroxy group, the aromatic ring, and the bulky tert-butyl group.
Hydrogen Bonding: The N-hydroxy group is capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the nitrogen and oxygen lone pairs). This allows for the formation of intermolecular hydrogen bonds, which can lead to the formation of dimers, chains, or more complex networks in the solid state or in non-polar solvents. mdpi.com
π-π Stacking: The aromatic rings can interact through π-π stacking, an attractive non-covalent interaction between the electron clouds of adjacent rings. libretexts.orgrsc.org These interactions contribute to the stabilization of aggregated structures. The nature and position of substituents can significantly affect the geometry and strength of these stacking interactions. ed.ac.ukresearchgate.net
Future Research Directions and Emerging Avenues
Exploration of Novel Reaction Pathways and Reactivity Patterns
While the fundamental reactivity of N-arylhydroxylamines is understood, the specific behavior of 4-tert-Butyl-N-hydroxyaniline remains an area ripe for investigation. The sterically demanding tert-butyl group can significantly influence reaction outcomes, potentially leading to unique selectivity and reactivity not observed in simpler analogues.
Future research will likely focus on:
Metal-Catalyzed Cross-Coupling Reactions: Investigating the participation of the N-hydroxyaniline moiety in novel palladium-catalyzed reactions could lead to the synthesis of complex heterocyclic structures. For instance, Pd(0)-catalyzed [2+2+1] annulation reactions, which have been successful with other tertiary hydroxylamines, could be adapted to synthesize fused tricyclic indoles from this compound derivatives. researchgate.net
N-O Bond Chemistry: Exploring new methods for N-O bond formation and cleavage is crucial. Protocols involving perester electrophiles for the direct synthesis of O-substituted hydroxylamines could be optimized for the tert-butyl variant, expanding the range of accessible derivatives. researchgate.net
Radical-Mediated Transformations: The use of photocatalytic strategies to generate carbamoyl (B1232498) radicals that can react with nitrones presents an innovative pathway for creating valuable α-(N-hydroxy)amino amides. researchgate.net Applying such methods to this compound could yield novel compounds with potential applications in medicinal chemistry.
Advanced Computational Studies for Predictive Chemical Design
Computational chemistry offers a powerful toolset for accelerating the discovery and optimization of chemical processes. By modeling the electronic structure and energetic landscapes of reactions involving this compound, researchers can gain deep mechanistic insights and predict reactivity with greater accuracy.
Key computational approaches include:
Density Functional Theory (DFT) Calculations: DFT can be employed to study proposed reaction mechanisms, such as the selective C(sp³)-N bond cleavage in palladium-catalyzed reactions involving tertiary hydroxylamines. researchgate.net These calculations can help elucidate transition states, reaction intermediates, and the influence of the tert-butyl group on reaction kinetics and thermodynamics.
Predictive Modeling for Derivative Design: Computational screening of virtual libraries of this compound derivatives can identify candidates with desired electronic, steric, or pharmacokinetic properties. This in silico approach can prioritize synthetic targets, saving significant time and resources in the lab.
Solvent and Catalyst Effects: Modeling can simulate the effect of different solvents and catalysts on reaction outcomes, guiding the selection of optimal conditions for synthetic transformations. This is particularly valuable for complex multi-step syntheses or when trying to achieve high levels of selectivity.
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly central to modern synthetic planning. For this compound, this involves developing methods that reduce waste, avoid hazardous reagents, and improve energy efficiency.
A primary target for sustainable synthesis is the selective reduction of the corresponding nitroarene, 1-tert-butyl-4-nitrobenzene. The selective hydrogenation of nitroarenes to N-arylhydroxylamines is a vital industrial process. mdpi.com Future work will aim to:
Optimize Catalytic Systems: Research into heterogeneous catalytic systems, such as platinum on carbon (Pt/C), can lead to highly selective transformations. The use of unique additives like 4-Dimethylaminopyridine (DMAP) has been shown to increase both activity and product selectivity (up to >99%) for the hydrogenation of other nitroarenes under mild conditions. mdpi.com Applying and refining such systems for the synthesis of this compound is a promising avenue.
Avoid Stoichiometric Reagents: Moving away from classical reduction methods that use stoichiometric amounts of metals like zinc or iron can significantly reduce metallic waste streams. mdpi.com
Biocatalytic Approaches: Exploring enzymatic or whole-cell biocatalytic reductions offers a highly selective and environmentally benign alternative to traditional chemical methods.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical synthesis, offering enhanced safety, reproducibility, and scalability. researchgate.net The integration of these platforms with automated systems can further accelerate research and development.
For the synthesis of this compound and its derivatives, this integration offers several advantages:
Improved Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of potentially hazardous intermediates or exothermic reactions. researchgate.net
Enhanced Efficiency and Scalability: Continuous flow processes can be easily scaled up by extending the operation time or by "numbering up" parallel reactor lines. researchgate.netresearcher.life This is more efficient than the often-problematic scaling of batch reactors. A continuous-flow protocol for the selective hydrogenation of nitroarenes has already proven effective for producing N-arylhydroxylamines. mdpi.com
Automated Optimization: Automated flow systems enable high-throughput screening of reaction conditions (e.g., temperature, pressure, flow rate, catalyst loading), rapidly identifying optimal parameters for yield and selectivity. researchgate.net This accelerates the development of new synthetic routes and the optimization of existing ones.
| Feature | Batch Chemistry | Flow Chemistry |
| Process Type | Discontinuous | Continuous |
| Heat Transfer | Often inefficient, potential for hot spots | Highly efficient, excellent temperature control researchgate.net |
| Mass Transfer | Limited by stirring speed and vessel geometry | Superior mixing and mass transfer researchgate.net |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reactor volumes researchgate.net |
| Scalability | Complex, often requires re-optimization | Straightforward, by running longer or in parallel researchgate.netresearcher.life |
| Reproducibility | Can be variable between batches | High consistency and reproducibility researchgate.net |
| Integration | Difficult to integrate multiple steps | Easily allows for multi-step synthesis and purification researchgate.net |
Q & A
Q. What are the recommended synthetic routes for 4-tert-Butyl-N-hydroxyaniline, and what purity standards should be verified?
Synthesis of this compound typically involves electrophilic substitution or hydroxylation of tert-butyl-substituted aniline precursors. Key steps include:
- tert-Butylation : Introducing the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Hydroxylation : Selective hydroxylation at the para position using oxidizing agents like H₂O₂/Fe²⁺ (Fenton’s reagent) or enzymatic methods .
- Purity Verification : Use GC/MS for volatile impurities (>98% purity threshold) and HPLC for non-volatile contaminants. Deuteration analogs (e.g., 4-tert-Butyl-d9-phenol-2,3,5,6-d4) can serve as internal standards .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
A multi-technique approach is critical:
- FT-IR : Confirm hydroxyl (-OH, ~3200–3600 cm⁻¹) and tert-butyl (C-H stretch at ~2960 cm⁻¹) groups .
- NMR :
- ¹H-NMR : Aromatic protons (δ 6.5–7.5 ppm), tert-butyl singlet (δ 1.3 ppm), and hydroxyl proton (broad peak at δ 5–6 ppm) .
- ¹³C-NMR : Quaternary carbon of tert-butyl (δ ~34 ppm) and aromatic carbons (δ 110–150 ppm) .
- MALDI-MS : Validate molecular ion [M+H]⁺ at m/z corresponding to C₁₀H₁₅NO (calc. 165.23 g/mol) .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Atmosphere : Under inert gas (N₂/Ar) to minimize oxidation of the hydroxylamine group .
- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can electrochemical techniques elucidate the redox behavior of this compound in different solvents?
Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are pivotal:
- Setup : Use a Pt working electrode, SCE reference, and TBAP electrolyte in DCM or acetonitrile .
- Key Peaks : Oxidation of the hydroxylamine group (-NHOH → -NO) at ~0.8 V vs. SCE. Solvent polarity shifts redox potentials; non-polar solvents stabilize the oxidized form .
- Applications : Correlate redox potentials with antioxidant efficacy in polymer stabilization studies .
Q. What strategies resolve contradictions in experimental data related to the compound’s reactivity under varying conditions?
- Triangulation : Cross-validate results using complementary techniques (e.g., NMR for structure vs. MS for molecular weight) .
- Controlled Replicates : Repeat experiments under standardized conditions (pH, temperature) to isolate variables causing discrepancies .
- Computational Modeling : DFT calculations can predict reaction pathways (e.g., hydroxylation vs. nitrosation) to reconcile conflicting mechanistic proposals .
Q. How can isotope-labeled derivatives aid in tracking metabolic or environmental pathways of this compound?
- Deuterated Analogs : Synthesize 4-tert-Butyl-d9-aniline (C₁₀H₆D₉N) to trace degradation in environmental matrices via LC-MS/MS .
- Stable Isotope Probing (SIP) : Use ¹³C-labeled compounds to study microbial metabolism in soil or water systems .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate degradation mechanisms (e.g., hydrolysis vs. photolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
